2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid
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Description
Scientific Research Applications
1. Chemical Synthesis and Optimization
The compound has been noted for its use in chemical synthesis. For instance, in a study on the preparation of 2,4-Difluoro benzoic acid, 2,4-dinitro methylbenzene was used as an initial material. The uniform design methodology was applied to optimize the reaction conditions, significantly improving the yield (Luan Fang, 2004).
2. Material Chemistry and Mesophase Formation
Research on hydrogen-bonded polyphilic block mesogens involving the compound has been reported. Binary mixtures with complementary molecular species form discrete hydrogen-bonded dimeric supermolecules, indicating its utility in creating specific molecular architectures (A. Kohlmeier & D. Janietz, 2006).
3. Coordination Chemistry and Molecular Structure
The compound has been involved in the synthesis and structural determination of trinuclear ruthenium cluster cations. These findings highlight its relevance in the field of coordination chemistry and the synthesis of complex molecular structures (Ludovic Vieille-Petit, B. Therrien, & G. Süss-Fink, 2004).
4. Molecular Structure Analysis
Studies involving the molecular structures of benzoic acid derivatives, including gas-phase electron diffraction and theoretical calculations, have been conducted. These studies provide insights into the conformations and structural dynamics of the compound and its derivatives (K. Aarset, E. Page, & D. A. Rice, 2006).
5. Mesomorphic Properties and Hydrogen Bonding
Further research into mesomorphic hydrogen-bonded complexes involving the compound demonstrates its applications in understanding mesophases and the role of hydrogen bonding in creating complex molecular assemblies (A. Kohlmeier & D. Janietz, 2010).
6. Environmental and Public Health Perspective
While not directly related to the specific compound, comprehensive reviews on benzoic acid derivatives, including their natural occurrence, uses, exposure, and controversy, provide a broader context of the family of compounds to which 2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid belongs. This includes discussions on their uses as preservatives and flavoring agents, their widespread distribution in the environment, and potential public health concerns (A. D. del Olmo, J. Calzada, & M. Nuñez, 2017).
properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O6S/c15-14(16,17)7-5-9(18(22)23)12(10(6-7)19(24)25)26-11-4-2-1-3-8(11)13(20)21/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWFQXGEZRZQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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